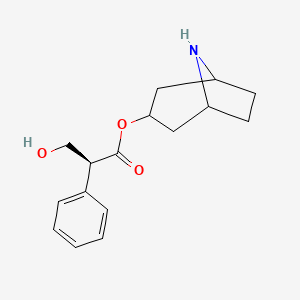

Norhyoscyamine

Description

Significance of Norhyoscyamine within the Tropane (B1204802) Alkaloid Class and Natural Product Research

This compound is a tropane alkaloid, a class of bicyclic organic compounds known for their significant physiological effects. basicmedicalkey.com Structurally, this compound is the N-demethylated analogue of hyoscyamine (B1674123), meaning it lacks a methyl group on the nitrogen atom of its tropane ring. scispace.com This structural feature makes it a secondary amine, a relatively uncommon characteristic among naturally occurring alkaloids, which are predominantly tertiary amines. scispace.com

The significance of this compound in natural product research stems from its position as a key intermediate and a naturally occurring variant within the biosynthetic pathway of other prominent tropane alkaloids like hyoscyamine and scopolamine (B1681570). nih.govresearchgate.net Its presence and concentration in various plant species are of chemotaxonomic interest, helping to classify and understand the biochemical relationships between different plants within the Solanaceae family. scispace.comnih.gov

The biosynthesis of tropane alkaloids, including this compound, begins with the amino acid ornithine, which undergoes a series of enzymatic reactions to form the characteristic tropane ring. uomustansiriyah.edu.iq this compound's structure, differing from hyoscyamine only by a single methyl group, provides researchers with a valuable molecule for studying the structure-activity relationships of tropane alkaloids and the enzymatic processes of N-methylation in plant biochemistry. scispace.com

Table 1: Structural Comparison of this compound and Related Tropane Alkaloids

| Compound | Chemical Formula | Key Structural Feature |

|---|---|---|

| This compound | C₁₆H₂₁NO₃ | Secondary amine (N-H) |

| Hyoscyamine | C₁₇H₂₃NO₃ | Tertiary amine (N-CH₃) |

| Atropine (B194438) | C₁₇H₂₃NO₃ | Racemic mixture of hyoscyamine |

| Scopolamine | C₁₇H₂₁NO₄ | Epoxide ring on the tropane moiety |

Historical Context of this compound Discovery and Early Characterization in Plant Studies

The history of this compound is intertwined with the broader investigation of alkaloids from plants of the Solanaceae family. An early, though likely unwitting, isolation of this compound occurred in 1893 by E. Merck. scispace.com While investigating the alkaloids of Duboisia myoporoides, Merck isolated a base he named "ψ-hyoscyamine," believing it to be an isomer of hyoscyamine. scispace.com However, the properties described for this substance strongly suggest that it was, in fact, this compound, likely contaminated with hyoscyamine. scispace.com

The definitive discovery and characterization of this compound are credited to the research of F. H. Carr and W. C. Reynolds. In their 1912 publication, they detailed the isolation of this alkaloid from Scopolia japonica. scispace.comrsc.org They were the first to correctly identify it as the secondary base homologous to hyoscyamine and accordingly named it this compound. scispace.com Their work also established its presence in other solanaceous plants, including Datura metel and Datura meteloides, and confirmed that it consistently co-occurs with hyoscyamine. scispace.com

Carr and Reynolds further elucidated the chemical nature of this compound through hydrolysis, which yielded tropic acid and nortropanol. scispace.com They also demonstrated its direct chemical relationship to hyoscyamine by successfully methylating this compound to produce hyoscyamine. scispace.com This early research laid the foundational understanding of this compound's chemical identity and its place within the tropane alkaloid family.

Table 2: Key Milestones in the Discovery and Characterization of this compound

| Year | Researcher(s) | Key Finding/Contribution | Plant Source |

|---|---|---|---|

| 1893 | E. Merck | Isolation of a substance believed to be an isomer of hyoscyamine, likely this compound. | Duboisia myoporoides |

| 1912 | F. H. Carr and W. C. Reynolds | Definitive isolation, characterization, and naming of this compound and its racemic form, nor-atropine. | Scopolia japonica, Datura metel, Datura meteloides |

| 1912 | F. H. Carr and W. C. Reynolds | Elucidation of this compound's structure through hydrolysis and its conversion to hyoscyamine via methylation. | N/A |

Overview of this compound's General Biological Relevance as a Secondary Metabolite

This compound is a secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. mdpi.com In plants, secondary metabolites often have important ecological functions, including defense against herbivores and pathogens. mdpi.complantsrule.comnih.gov Alkaloids, as a group, are well-known for their roles as chemical defense agents. plantsrule.com

The biological relevance of this compound is primarily understood in the context of its role within the plant. The production of this compound and other tropane alkaloids serves as a protective mechanism for the plant. cymitquimica.com These compounds can deter feeding by insects and other herbivores due to their bitter taste and potential toxicity. mdpi.com

Like other tropane alkaloids, this compound exhibits anticholinergic properties, meaning it can block the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors. cymitquimica.com This biochemical activity is the basis for the physiological effects observed with these compounds and contributes to their defensive function against herbivores. While this compound has been shown to have mydriatic (pupil-dilating) effects, preliminary tests indicated it is less potent than l-hyoscyamine (B7768854) and atropine. scispace.com The primary biological significance of this compound, from the perspective of the plant, is its contribution to a chemical arsenal (B13267) that enhances its survival and reproductive success by deterring predation. plantsrule.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C16H21NO3 |

|---|---|

Molecular Weight |

275.34 g/mol |

IUPAC Name |

8-azabicyclo[3.2.1]octan-3-yl (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C16H21NO3/c18-10-15(11-4-2-1-3-5-11)16(19)20-14-8-12-6-7-13(9-14)17-12/h1-5,12-15,17-18H,6-10H2/t12?,13?,14?,15-/m1/s1 |

InChI Key |

ATKYNAZQGVYHIB-MLGYPOCJSA-N |

SMILES |

C1CC2CC(CC1N2)OC(=O)C(CO)C3=CC=CC=C3 |

Isomeric SMILES |

C1CC2CC(CC1N2)OC(=O)[C@H](CO)C3=CC=CC=C3 |

Canonical SMILES |

C1CC2CC(CC1N2)OC(=O)C(CO)C3=CC=CC=C3 |

Synonyms |

noratropine noratropine (3(S)-endo)-isomer noratropine ethanedioate (2:1) salt, endo-(+-)-isomer norhyoscyamine |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Ecological Role of Norhyoscyamine

Distribution in Solanaceae Species and Other Plant Families

The vast majority of documented occurrences of norhyoscyamine are within the Solanaceae family, commonly known as the nightshade family scispace.comcymitquimica.comwikipedia.orgresearchgate.net. This family is renowned for its rich content of pharmacologically active tropane (B1204802) alkaloids, including this compound. While other plant families are not explicitly cited as sources of this compound in the available literature, the Solanaceae family itself is highly diverse, encompassing approximately 2,700 species with significant economic and medicinal importance wikipedia.orgresearchgate.net.

Specific Genera and Species Documented for this compound Presence

This compound has been identified in numerous species within the Solanaceae family. It is often found in conjunction with hyoscyamine (B1674123), its methylated counterpart, and atropine (B194438) (the racemic form of hyoscyamine) scispace.com.

Key species where this compound has been detected include:

Duboisia myoporoides : This Australian native shrub is a significant commercial source of tropane alkaloids, including this compound wikipedia.orgpharmacy180.com.

Atropa belladonna (Deadly Nightshade): this compound is frequently found in the shoots of A. belladonna researchgate.netnih.gov.

Datura species : this compound has been identified in Datura innoxia, Datura metel, and Datura meteloides scispace.comznaturforsch.comrsc.org.

Scopolia japonica (Japanese Belladonna): This species also contains this compound scispace.comknapsackfamily.com.

Mandragora vernalis (Mandrake): this compound has been detected in this species as well scispace.com.

Cyphanthera species : Cyphanthera odgersii and Cyphanthera tasmanica are reported to contain this compound nih.gov.

Brugmansia species : Brugmansia suaveolens and Brugmansia versicolor have also been noted to contain this alkaloid naturalproducts.net.

Table 1: Documented Plant Species Containing this compound

| Plant Species | Family | Documented Presence of this compound | References |

| Duboisia myoporoides | Solanaceae | Yes | scispace.comwikipedia.orgpharmacy180.com |

| Atropa belladonna | Solanaceae | Yes | scispace.comresearchgate.netnih.govextractionmagazine.comcapes.gov.brkegg.jpnih.gov |

| Datura innoxia | Solanaceae | Yes | znaturforsch.comresearchgate.netacs.orgnih.gov |

| Datura metel | Solanaceae | Yes | scispace.comrsc.org |

| Datura meteloides | Solanaceae | Yes | scispace.comrsc.org |

| Scopolia japonica | Solanaceae | Yes | scispace.comknapsackfamily.comcdutcm.edu.cnwikipedia.org |

| Mandragora vernalis | Solanaceae | Yes | scispace.com |

| Cyphanthera odgersii | Solanaceae | Yes | nih.gov |

| Cyphanthera tasmanica | Solanaceae | Yes | nih.gov |

| Brugmansia suaveolens | Solanaceae | Yes | naturalproducts.net |

| Brugmansia versicolor | Solanaceae | Yes | naturalproducts.net |

| Datura stramonium | Solanaceae | Mentioned in context of biosynthesis | nih.gov |

This compound Accumulation Patterns Across Plant Tissues and Developmental Stages

This compound distribution within a plant can vary significantly between different tissues. Studies have indicated its presence in various parts, including leaves, stems, roots, flowers, and seeds.

In Atropa belladonna, this compound has been frequently detected in the plant's shoots nih.gov.

Datura innoxia has shown the presence of this compound in its leaves and roots znaturforsch.comresearchgate.netnih.gov.

The aerial parts and roots of Datura meteloides have also yielded this compound rsc.org.

Duboisia myoporoides leaves are a known source of this alkaloid wikipedia.orgpharmacy180.com.

Scopolia japonica also contains this compound, with its rhizome being a significant part for alkaloid extraction scispace.comknapsackfamily.comcdutcm.edu.cn.

Information regarding specific developmental stages and their impact on this compound accumulation is less detailed in the provided literature.

Table 2: this compound Distribution in Plant Tissues

| Plant Species | Tissues Documented for this compound Presence | References |

| Atropa belladonna | Shoots, Leaves, Roots | researchgate.netnih.govextractionmagazine.com |

| Datura innoxia | Leaves, Roots, Flowers, Seeds | znaturforsch.comresearchgate.netnih.gov |

| Datura meteloides | Aerial parts, Roots | rsc.org |

| Duboisia myoporoides | Leaves | wikipedia.orgpharmacy180.com |

| Scopolia japonica | Rhizome (Roots) | scispace.comknapsackfamily.comcdutcm.edu.cn |

Environmental and Biotic Factors Influencing this compound Biosynthesis and Accumulation in Plants

Environmental and biotic factors can influence the biosynthesis and accumulation of tropane alkaloids, including this compound. While specific elicitors or detailed stress responses for this compound are not extensively detailed, research on Datura innoxia suggests that this compound and related N-demethylated alkaloids may be induced under stress conditions. This induction is hypothesized to occur through the conversion of littorine (B1216117) and hyoscyamine, potentially serving as a mechanism for cellular detoxification when the plant is overproducing alkaloids researchgate.netnih.gov.

Proposed Ecological Functions of this compound in Plant Defense Mechanisms

Tropane alkaloids, as a class, are widely recognized for their role in plant defense. Their presence in the Solanaceae family is thought to deter herbivores and protect plants from pathogens wikipedia.org. This compound, as a member of this alkaloid group, likely contributes to these protective functions.

Additionally, the N-demethylation of hyoscyamine to this compound has been proposed as a metabolic pathway that the plant may utilize for self-detoxification. This process could be crucial for managing high internal concentrations of alkaloids, particularly under stress or during periods of overproduction, thereby preventing autotoxicity nih.gov. This suggests a dual role for this compound: contributing to external defense and facilitating internal metabolic regulation.

List of Compounds Mentioned:

this compound

Hyoscyamine

Atropine

Scopolamine (B1681570) (Hyoscine)

Noratropine

Tigloidine

Valtropine

Tiglyoxytropine

Littorine

Norlittorine

Solanidine

Solanine

Cuscohygrine

Meteloidine

Apohyoscine

6-β-hyoscyamine

Hyoscyamine N-oxide

Pseudotropine

Calystegines (A3, A5, B1, B2, B3, B4, C1)

3-phenylacetoxynortropane

3-acetoxy-6,7-epoxy-tropane (acetylscopine)

3-acetoxy-6-hydroxy-7-oxytropane

4'-hydroxylittorine

Methylscopolamine

3α,6β-ditigloyloxytropane

3,6-ditigloyloxytropan-7-ol (B207894)

3α-tigloyloxytropane

Biosynthesis and Metabolic Transformations of Norhyoscyamine in Plants

Overview of the Tropane (B1204802) Alkaloid Biosynthetic Pathway Leading to Norhyoscyamine

The biosynthesis of tropane alkaloids is generally initiated from amino acids such as ornithine and arginine, which are converted into putrescine mdpi.compnas.orgnih.govwikipedia.org. This process involves enzymes like ornithine decarboxylase (ODC) and arginine decarboxylase nih.gov. The subsequent steps involve the N-methylation of putrescine to form N-methylputrescine, a crucial committed step in TA biosynthesis mdpi.comnih.govnih.govpnas.org. N-methylputrescine is then oxidized to 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ1-pyrrolinium cation, the foundational intermediate for the tropane ring structure mdpi.comnih.gov. This cation undergoes condensation and cyclization reactions to form tropinone (B130398), the core bicyclic tropane scaffold mdpi.comnih.govmsu.edugoogle.commdpi.com. Tropinone is then reduced by tropinone reductases (TRs) to tropine (B42219) or pseudotropine mdpi.commdpi.compnas.orgfrontiersin.org. Tropine is esterified with phenyllactic acid derivatives to form littorine (B1216117), which is then isomerized to hyoscyamine (B1674123) wikipedia.orggoogle.comnih.gov. This compound is formed from hyoscyamine through an N-demethylation process scispace.comnih.gov.

Within the tropane alkaloid network, hyoscyamine serves as the direct precursor to this compound. The conversion involves the removal of a methyl group from the nitrogen atom of hyoscyamine scispace.comnih.gov. Littorine is an earlier intermediate in the pathway, formed by the esterification of tropine with phenyllactate. Littorine is subsequently isomerized to hyoscyamine, which then undergoes N-demethylation to yield this compound wikipedia.orggoogle.comnih.gov.

Enzymatic Steps and Molecular Mechanisms of this compound Formation

The formation of this compound is primarily mediated by specific enzymes that catalyze the N-demethylation of hyoscyamine.

The N-demethylation of hyoscyamine to this compound is catalyzed by specific cytochrome P450 (CYP) monooxygenases pnas.orggoogle.comnih.govnih.gov. While specific CYP enzymes directly responsible for hyoscyamine N-demethylation have not been exhaustively detailed in all literature, CYP enzymes are broadly implicated in alkaloid metabolism, including N-demethylation reactions pnas.orgnih.gov. For instance, CYP enzymes are known to be involved in the rearrangement of littorine to hyoscyamine aldehyde google.comnih.gov. Studies have identified CYP enzymes involved in the biosynthesis of other modified tropane alkaloids, such as those catalyzing N-demethylation and hydroxylation reactions in pseudotropine-derived alkaloids nih.gov. Research suggests that N-demethylation of tropane alkaloids can occur under stress conditions, potentially serving as a detoxification mechanism nih.gov.

Several enzymes are critical for the synthesis of hyoscyamine, the precursor to this compound:

Putrescine N-methyltransferase (PMT): This enzyme catalyzes the N-methylation of putrescine to N-methylputrescine, considered the first committed and often rate-limiting step in TA biosynthesis mdpi.comnih.govnih.govpnas.orgoup.com.

N-methylputrescine oxidase (MPO): MPO oxidatively deaminates N-methylputrescine to 4-methylaminobutanal, which then cyclizes to form the N-methyl-Δ1-pyrrolinium cation mdpi.comnih.govgoogle.com.

Tropinone Reductase I (TRI): TRI catalyzes the reduction of tropinone to tropine, a key alcohol intermediate that is esterified to form hyoscyamine mdpi.comwikipedia.orgmdpi.compnas.orgfrontiersin.org.

Hyoscyamine 6β-hydroxylase (H6H): While H6H is primarily known for converting hyoscyamine to 6β-hydroxyhyoscyamine, a precursor to scopolamine (B1681570), it is a crucial enzyme in the pathway leading to hyoscyamine derivatives nih.govnih.govontosight.aibiotechrep.ir. It hydroxylates hyoscyamine at the 6β position, a step that precedes epoxidation to scopolamine nih.govnih.govontosight.ai.

Genetic Basis and Regulation of this compound Biosynthesis

The genes encoding the enzymes involved in tropane alkaloid biosynthesis, including those leading to hyoscyamine, have been identified and characterized.

Genes encoding key enzymes such as PMT, MPO, TRI, and H6H have been cloned from various plant species, including Datura, Hyoscyamus, and Atropa pnas.orggoogle.comoup.comgoogle.comnih.govbiotechrep.irbiotechrep.ir. For instance, PMT genes have been isolated from Nicotiana tabacum, Hyoscyamus niger, and Atropa belladonna mdpi.comnih.govoup.com. Studies have shown that the expression of these genes is often tissue-specific, with many TA biosynthesis genes being predominantly expressed in the roots, particularly in the pericycle cells mdpi.commdpi.comnih.gov. For example, H6H has been localized specifically to the pericycle cells of roots nih.gov. Gene expression studies, often using techniques like RT-PCR or RNA-seq, reveal how environmental factors or specific treatments can modulate the expression of these genes, thereby influencing alkaloid accumulation biotechrep.irbiotechrep.irresearchgate.netmdpi.com. For example, UV-C radiation has been shown to alter the expression of PMT, TR-I, and H6H genes in Datura metel biotechrep.irbiotechrep.ir. Methyl jasmonate (MJ) treatment has also been demonstrated to enhance the expression of PMT, TR1, and h6h genes in Datura stramonium roots researchgate.netmdpi.comnih.gov.

Compound List:

this compound

Hyoscyamine

Littorine

Putrescine

N-methylputrescine

Tropinone

Tropine

Pseudotropine

Scopolamine

6β-Hydroxyhyoscyamine

Nor-atropine

Nortropanol

Tropic acid

Phenyllactic acid

N-methyl-Δ1-pyrrolinium cation

4-methylaminobutanal

Hyoscyamine aldehyde

Transcriptomic and Genomic Approaches to Elucidate Biosynthetic Gene Clusters

The identification of genes and gene clusters responsible for the biosynthesis of tropane alkaloids (TAs), including this compound, relies heavily on advanced transcriptomic and genomic methodologies. These approaches allow researchers to pinpoint genes involved in specific metabolic pathways by analyzing gene expression patterns under various conditions and by mapping their genomic locations.

Studies employing RNA sequencing (RNA-Seq) and comparative genomics have been instrumental in identifying enzymes and potential gene clusters involved in the broader tropane alkaloid biosynthesis pathway nih.govpnas.orgpnas.org. For instance, research in model Solanaceae species like Atropa belladonna has utilized transcriptome datasets to identify genes with root-preferential expression patterns, many of which are implicated in hyoscyamine and scopolamine production nih.gov. While specific gene clusters dedicated solely to this compound biosynthesis are not yet definitively mapped, the general pathway for tropane alkaloid formation involves enzymes that convert precursors like putrescine and phenylalanine into the tropane skeleton and tropic acid moiety pnas.orgresearchgate.net. Transcriptomic analyses are crucial for understanding the expression levels of these genes in different plant tissues and developmental stages, providing clues about where and when these alkaloids are synthesized researchgate.netresearchgate.net. Genomic approaches further aid in understanding the evolutionary origins and organization of these biosynthetic gene clusters across different plant families nih.govpnas.org.

Regulatory Mechanisms of Gene Expression

The production of this compound, like many secondary metabolites, is subject to intricate regulatory mechanisms that respond to both internal developmental cues and external environmental stimuli. Research indicates that the formation of this compound is often associated with stress conditions.

Studies have shown that this compound, along with related N-demethylated tropane alkaloids such as norlittorine, can be induced under stress conditions through the conversion of their methylated precursors, littorine and hyoscyamine nih.govresearchgate.net. This induction suggests that the genes encoding the enzymes involved in this conversion are upregulated in response to stress. Elicitors, such as methyl jasmonate, have also been employed to investigate the metabolic origins and induction of these N-demethylated alkaloids, further supporting the role of external stimuli in regulating their biosynthesis nih.gov. While specific transcription factors or signaling pathways directly regulating this compound gene expression are still under investigation, the general plant response to abiotic stresses (e.g., drought, temperature fluctuations) involves significant reprogramming of gene expression, often mediated by plant hormones like abscisic acid (ABA) mdpi.comnih.govresearchgate.net. It is plausible that similar regulatory networks are involved in modulating the expression of genes leading to this compound production under stress.

This compound Turnover and Further Biotransformation Pathways in Planta

The metabolic fate of this compound within plants primarily revolves around its formation and its role as a product of hyoscyamine metabolism. Information regarding the subsequent turnover or extensive biotransformation of this compound itself is less detailed compared to its synthesis.

N-Demethylation as a Potential Detoxification Mechanism

A significant aspect of this compound's metabolic role relates to the N-demethylation of hyoscyamine. This process, converting hyoscyamine to this compound, is proposed as a detoxification mechanism for the plant, particularly under conditions of overproduction or stress nih.govresearchgate.net. In such scenarios, the plant may convert more toxic or highly accumulated methylated alkaloids into their N-demethylated counterparts, which may be less toxic or serve as intermediates for further metabolic processing or sequestration researchgate.net. Cytochrome P450 enzymes, such as AbP450-5021 identified in A. belladonna, are implicated as potential N-demethylases involved in this pathway nih.govresearchgate.net. This biotransformation represents a key step in managing alkaloid loads and maintaining cellular homeostasis.

Fate of this compound in Plant Metabolism

The precise fate of this compound after its formation from hyoscyamine is not extensively documented in the literature. While the N-demethylation of hyoscyamine to this compound is recognized as a metabolic transformation, the subsequent pathways for this compound itself—such as conjugation, storage, or degradation—are not as clearly defined. Some research suggests that N-demethylation is part of a route for the "further degradation" of tropane alkaloids researchgate.net, implying that this compound might be an intermediate in a catabolic pathway. However, specific enzymes or pathways responsible for the breakdown or significant modification of this compound in plants remain largely uncharacterized. The chemical structure of alkaloids can also be subject to non-enzymatic transformations, such as racemization, during metabolic turnover scribd.com, though the extent to which this applies to this compound is not specified.

Pharmacological Mechanisms and Molecular Interactions of Norhyoscyamine Pre Clinical and Mechanistic Research

Norhyoscyamine as a Ligand for Cholinergic Receptors

This compound exerts its primary pharmacological effects by interacting with cholinergic receptors, particularly muscarinic acetylcholine (B1216132) receptors (mAChRs).

In Vitro Receptor Binding Affinity Studies with Muscarinic Acetylcholine Receptors

Studies indicate that this compound, like other tropane (B1204802) alkaloids such as atropine (B194438) and scopolamine (B1681570), functions as an antagonist at muscarinic acetylcholine receptors dokumen.pubmedkoo.comacgpubs.org. These receptors are G-protein-coupled receptors (GPCRs) with five subtypes (M1-M5) that mediate various physiological responses mdpi.comnih.gov. While specific quantitative binding affinity data (e.g., Ki values for individual subtypes) for this compound are not extensively detailed in the provided search results, its classification as an anticholinergic agent implies a significant affinity for these receptors. This compound is structurally related to hyoscyamine (B1674123) and scopolamine, which are known to act as competitive muscarinic receptor antagonists dokumen.pub. Research on related compounds suggests that tropane alkaloids generally exhibit affinity for multiple mAChR subtypes, though selectivity can vary nih.govnih.gov.

Functional Characterization in Isolated Tissue Preparations

The anticholinergic activity of this compound translates into functional effects in isolated tissue preparations. As an antagonist of acetylcholine, it blocks parasympathetic nervous system activity. This action leads to the inhibition of smooth muscle contraction and a reduction in glandular secretions medkoo.com. For instance, in the context of gastrointestinal motility, muscarinic receptor activation by acetylcholine typically leads to smooth muscle contraction; this compound, by blocking these receptors, would therefore inhibit such contractions mdpi.comnih.govmdpi.com. Similarly, it is known to reduce respiratory and digestive secretions . The effects on smooth muscle are consistent with the known roles of mAChRs, particularly M2 and M3 subtypes, in mediating contractions in various tissues, including the gastrointestinal tract and airways mdpi.commdpi.com.

Cellular and Molecular Signaling Pathways Influenced by this compound in Research Models

Research suggests that this compound may influence signaling pathways relevant to neurodegenerative diseases. For example, it has been implicated in Alzheimer's disease (AD) models, where it was noted to inhibit histone deacetylase (HDAC) . HDAC inhibition is linked to gene expression regulation and neurodegeneration . Furthermore, in the context of treating AD with herbal preparations, this compound has been identified as a component that may interact with key targets and signaling pathways, including those involved in neuroinflammation, acetylcholinesterase activity, calcium channel regulation, and tau phosphorylation researchgate.netnih.gov. The PI3K/Akt pathway has also been identified as a critical pathway in AD treatment involving compounds like this compound acs.orgaging-us.com.

Mechanistic Studies of this compound Effects in Animal Models

Mechanistic studies in animal models have begun to explore the physiological effects of this compound. In rat models of urinary incontinence, this compound sulfate (B86663) has been shown to inhibit the parasympathetic nervous system, thereby improving the condition . Its potential use in Alzheimer's disease models has also been noted, where its HDAC inhibitory activity is considered relevant to neurodegeneration . While detailed mechanistic insights into specific biological pathways and physiological responses in animal models are still emerging, these initial findings highlight its role in modulating autonomic nervous system functions and its potential relevance in neurodegenerative disease research.

Impact on Central Nervous System Functions (e.g., locomotor activity, cognitive processes)

In the central nervous system (CNS), acetylcholine plays a critical role in various functions, including learning, memory, attention, and arousal openmedscience.comnih.govupcyte.comkenhub.comopenaccessjournals.com. This compound, by blocking muscarinic acetylcholine receptors, can interfere with these cholinergic pathways nih.govnih.gov. Pre-clinical studies on anticholinergic compounds, which include this compound's class, indicate that agents readily crossing the blood-brain barrier can induce significant CNS effects nih.govnih.gov. While specific studies detailing this compound's direct impact on locomotor activity are not extensively detailed in the provided literature, its anticholinergic nature suggests potential modulatory effects on motor control pathways influenced by acetylcholine. Furthermore, research has identified this compound as a core chemical component with binding abilities to targets relevant in the context of neurodegenerative diseases, hinting at its involvement in complex CNS signaling pathways researchgate.netnih.gov. The modulation of cholinergic systems is known to influence cognitive processes such as attention, learning, and memory nih.govkenhub.com.

Table 1: this compound's Impact on Central Nervous System Functions (Mechanistic Insights)

| Cognitive Process / CNS Function | Associated Neurotransmitter System | Potential this compound Interaction (via Anticholinergic Action) | Supporting Evidence (General Anticholinergic Action) |

| Attention, Memory, Learning | Cholinergic System (Acetylcholine) | Modulation through blockade of muscarinic acetylcholine receptors | openmedscience.comnih.govkenhub.comnih.govnih.govresearchgate.net |

| General CNS Activity | Cholinergic System (Acetylcholine) | Inhibition of cholinergic signaling pathways | nih.govnih.gov |

Effects on Peripheral Systems (e.g., gastrointestinal motility, cardiovascular parameters)

In peripheral systems, this compound, as an anticholinergic agent, exerts its effects by blocking acetylcholine at muscarinic receptors located on smooth muscles and glands nih.govnih.govwikipedia.org. This blockade inhibits the parasympathetic nervous system's influence on various organs.

Gastrointestinal Motility: Acetylcholine is a key neurotransmitter regulating gastrointestinal (GI) motility, promoting smooth muscle contractions necessary for peristalsis nih.govnaspghan.orgnih.govfrontiersin.org. By blocking muscarinic receptors on GI smooth muscle, this compound inhibits acetylcholine's action, leading to a reduction in GI motility and relaxation of smooth muscles in the intestinal tract nih.govnih.govwikipedia.orgnih.gov. This effect is consistent with the known actions of anticholinergic compounds used to manage GI disorders wikipedia.org.

Cardiovascular Parameters: Acetylcholine, via the vagus nerve, acts to decrease heart rate. Anticholinergic agents like this compound block these vagal effects on the heart's sinoatrial node. Pre-clinical observations of related compounds, such as belladonna alkaloids, indicate an increase in heart rate, pulse fullness, and force nih.gov. Consequently, this compound is expected to induce tachycardia (an increased heart rate) and potentially other cardiovascular changes such as flushing due to its anticholinergic activity nih.govwikipedia.org.

Table 2: this compound's Effects on Peripheral Systems (Mechanistic Insights)

| System | Physiological Function | Molecular/Neural Basis (this compound's Anticholinergic Action) | Supporting Evidence (General Anticholinergic Action) |

| Gastrointestinal Tract | Motility (smooth muscle tone) | Inhibition of acetylcholine at muscarinic receptors on GI smooth muscle, leading to reduced contractions and relaxation. | nih.govnih.govwikipedia.orgnih.govnaspghan.orgnih.gov |

| Cardiovascular System | Heart Rate | Blockade of parasympathetic (vagal) tone on the sinoatrial node, resulting in increased heart rate (tachycardia). | nih.govnih.govwikipedia.org |

| Glands (e.g., salivary) | Secretion (e.g., saliva) | Inhibition of acetylcholine at muscarinic receptors on glandular cells, leading to decreased secretions. | nih.govnih.govwikipedia.org |

List of Compounds Mentioned:

this compound

Acetylcholine (ACh)

Atropine

Scopolamine

D-hyoscyamine

Advanced Analytical Methodologies for Norhyoscyamine Research

Chromatographic Techniques for Separation and Quantification of Norhyoscyamine in Research Samples

Chromatography is fundamental for separating this compound from other compounds in a sample, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its advanced iteration, UPLC, are widely adopted for the analysis of tropane (B1204802) alkaloids, including this compound. These techniques excel in separating complex mixtures based on differential partitioning between a stationary phase within a column and a mobile phase.

HPLC : Typically employs stationary phases like C18 (octadecylsilane) and a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers (e.g., containing phosphoric acid) ajol.infoembrapa.br. Detection is commonly achieved using UV-Vis detectors, often with a Diode Array Detector (DAD) for spectral analysis, or by coupling with mass spectrometry embrapa.brjopir.in. HPLC methods are robust for routine quantification and purity assessment of alkaloids isciii.esjmp.ir.

UPLC : Represents an evolution of HPLC, utilizing smaller particle-sized columns (sub-2 µm) and operating at significantly higher pressures. This results in enhanced separation efficiency, faster run times, increased sensitivity, and reduced solvent consumption compared to conventional HPLC jopir.inijpsjournal.com. UPLC methods are particularly valuable for high-throughput analysis and for resolving closely related compounds, offering improved chromatographic resolution and speed ajol.infoijpsjournal.com.

Table 1: Key Parameters for HPLC and UPLC Analysis of Tropane Alkaloids

| Parameter | HPLC | UPLC |

| Column Type | C18 (e.g., 150 x 4.6 mm, 3 µm) ajol.infoembrapa.br | C18 (e.g., 50 x 2.1 mm, <2 µm) jopir.inijpsjournal.com |

| Mobile Phase | Acetonitrile/Water + Buffer (e.g., Phosphoric Acid) ajol.infoembrapa.br | Acetonitrile/Water + Buffer ajol.info |

| Flow Rate | ~1.0 mL/min ajol.info | ~0.5 mL/min ajol.info |

| Detection | UV/Vis (DAD), Mass Spectrometry (MS) embrapa.brjopir.in | UV/Vis, Mass Spectrometry (MS) jopir.in |

| Advantages | Established, robust, good separation | Faster, higher resolution, increased sensitivity, lower solvent use jopir.inijpsjournal.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is another technique used for alkaloid analysis, although it often requires derivatization for polar and thermally labile compounds like this compound.

Derivatization : To improve volatility and thermal stability for GC analysis, tropane alkaloids are frequently converted into more stable derivatives, such as trimethylsilyl (B98337) (TMSi), acetyl, or pentafluoropropyl ethers researchgate.net.

GC-MS : Coupling GC with Mass Spectrometry (GC-MS) provides both separation and mass-based detection, enabling qualitative and quantitative analysis. GC-MS/MS (tandem mass spectrometry) is particularly employed for sensitive and selective quantification, achieving detection limits in the parts-per-billion (ppb) range researchgate.netrestek.comepa.gov. This technique is valuable for analyzing biological fluids and for identifying trace amounts of alkaloids researchgate.net.

Mass Spectrometry (MS)-Based Approaches for this compound Characterization

Mass spectrometry is indispensable for determining the molecular weight and structural features of this compound, often coupled with chromatographic separation.

Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

LC-MS/MS combines the separation power of liquid chromatography with the identification and quantification capabilities of tandem mass spectrometry. This technique is highly effective for analyzing complex mixtures, identifying unknown compounds, and quantifying analytes at trace levels.

Structural Elucidation : By fragmenting selected precursor ions (MS/MS), LC-MS/MS provides detailed structural information, aiding in the confirmation of this compound's identity and the characterization of related compounds or degradation products leeder-analytical.comsynthinkchemicals.comamericanpharmaceuticalreview.com. Strategies involve generating in-silico spectral libraries and predicting fragmentation patterns nih.gov.

Quantification : In a quantitative context, Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes are employed. These methods monitor specific precursor-to-product ion transitions, offering high selectivity and sensitivity, often down to femtogram levels, making it ideal for precise quantification in various matrices leeder-analytical.com.

High-Resolution Mass Spectrometry (e.g., Orbitrap LC-MS)

High-Resolution Mass Spectrometry (HRMS), particularly using Orbitrap analyzers, provides exceptionally accurate mass measurements and high resolving power, which are critical for unambiguous compound identification and structural characterization.

Orbitrap Technology : Orbitrap analyzers are known for their ability to achieve sub-parts-per-million (sub-ppm) mass accuracy and ultra-high resolution (e.g., up to 1,000,000 FWHM at m/z 200) leeder-analytical.comthermofisher.com. This precision allows for the determination of elemental compositions of ions and the differentiation of isobaric compounds.

Applications : Coupled with LC (LC-Orbitrap-MS), this technology is powerful for untargeted screening, identifying unknown compounds, and confirming the presence of this compound through its accurate mass semanticscholar.org. It enables detailed characterization of complex samples by providing molecular-level identification of components copernicus.org. The Q Exactive series, for instance, offers hybrid quadrupole-Orbitrap capabilities for sensitive and selective quantitative measurements alongside high-resolution structural analysis leeder-analytical.comthermofisher.com.

Table 2: Key Features of Mass Spectrometry Techniques for this compound

| Technique | Primary Application | Key Features | Typical Detector/Analyzer |

| GC-MS/MS | Sensitive quantification, trace analysis | High sensitivity (ppb range), selective detection via MRM/SRM, requires derivatization researchgate.netrestek.comepa.gov | Triple Quadrupole |

| LC-MS/MS | Structural elucidation, quantification | High sensitivity, specificity, fragmentation data (MS/MS), MRM for targeted quantification leeder-analytical.comsynthinkchemicals.comamericanpharmaceuticalreview.com | Triple Quadrupole |

| Orbitrap LC-MS | Structural elucidation, identification, elemental composition | High mass accuracy (sub-ppm), ultra-high resolution, untargeted analysis leeder-analytical.comthermofisher.comsemanticscholar.orgcopernicus.org | Orbitrap |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Kinetic Studies

NMR spectroscopy is a definitive technique for elucidating and confirming the molecular structure of compounds like this compound. It provides detailed information about the connectivity of atoms and the chemical environment within a molecule.

Structural Confirmation : One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR techniques (e.g., HSQC, HMBC) are used to assign chemical shifts, coupling constants, and through-bond/through-space correlations. This data allows for the unambiguous determination of this compound's structure, including stereochemistry unimo.itresearchgate.net.

Kinetic Studies : Advanced NMR methods, such as Diffusion-Ordered Spectroscopy (DOSY), can be employed to study molecular dynamics, interactions, and even kinetic processes by analyzing changes in diffusion coefficients or spectral patterns over time manchester.ac.uknih.gov. This makes NMR valuable for understanding reaction mechanisms or metabolic transformations involving this compound.

Table 3: NMR Spectroscopy Applications in Molecular Analysis

| Technique | Primary Application | Key Information Provided | Example Applications |

| 1D NMR (¹H, ¹³C) | Basic structural assignment | Chemical shifts, coupling constants, integration | Initial identification of functional groups |

| 2D NMR (HSQC, HMBC) | Detailed structural elucidation | ¹H-¹³C correlations, through-bond connectivity, confirmation of structure unimo.itresearchgate.net | Unambiguous assignment of complex molecules |

| DOSY NMR | Molecular size, diffusion, kinetic studies | Diffusion coefficients, separation of species in mixtures manchester.ac.uknih.gov | Studying molecular interactions, reaction kinetics |

Compound List

this compound

1D and 2D NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation and characterization of organic compounds like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide invaluable data for confirming the molecular structure and identifying subtle structural variations.

1D NMR (¹H and ¹³C NMR): Proton (¹H) NMR provides information about the number, type, and connectivity of hydrogen atoms within the molecule. Carbon-13 (¹³C) NMR, while less sensitive, offers direct information about the carbon skeleton, including the types of carbon environments (e.g., aliphatic, aromatic, carbonyl). For this compound, ¹H NMR spectra reveal characteristic signals for the tropane ring system and the ester side chain, while ¹³C NMR provides assignments for each carbon atom, aiding in structural confirmation researchgate.netlibretexts.org.

2D NMR Techniques: To overcome signal overlap and establish definitive structural assignments, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): Identifies ¹H-¹H scalar couplings, revealing which protons are adjacent to each other through bonds wikipedia.orgcam.ac.uk. This helps in mapping out the proton connectivity within the this compound molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing direct evidence of which proton is attached to which carbon wikipedia.org. This is vital for assigning specific ¹³C signals to their corresponding proton environments.

These NMR techniques, often used in combination, allow for the unambiguous determination of this compound's structure, distinguishing it from related alkaloids and confirming its identity in complex mixtures researchgate.netdntb.gov.uaeurofins.in.

Isotopic Labeling Applications (e.g., ¹³C NMR) in Metabolic Research

Isotopic labeling, particularly with stable isotopes like ¹³C, is a powerful tool for tracing metabolic pathways and understanding the biosynthesis of compounds like this compound researchgate.netjmp.irnih.govlibretexts.orgwikipedia.org. By feeding organisms (e.g., plant cell cultures) with precursors labeled with ¹³C, researchers can track the incorporation of this label into the target molecule.

Metabolic Pathway Elucidation: Studies have utilized ¹³C-labeled precursors such as [1-¹³C]-phenylalanine, [1'-(¹³C)]-littorine, and [1'-(¹³C)]-hyoscyamine to investigate the metabolic origin of N-demethylated tropane alkaloids, including this compound researchgate.netresearchgate.netnih.gov. These experiments have shown that this compound can be formed through the N-demethylation of hyoscyamine under specific conditions, such as stress researchgate.netnih.gov.

¹³C NMR for Label Detection: ¹³C NMR spectroscopy is then employed to detect the presence and location of the incorporated ¹³C label within the this compound molecule libretexts.orgresearchgate.netresearchgate.netlibretexts.orgacs.org. An increased signal intensity at specific carbon positions in the ¹³C NMR spectrum of the isolated this compound indicates the successful incorporation of the ¹³C label from the precursor. This allows researchers to map out the steps of the biosynthetic pathway, including the conversion of littorine (B1216117) to hyoscyamine and the subsequent N-demethylation to this compound researchgate.netacs.org.

This approach is essential for understanding how plants synthesize complex molecules and for optimizing production in biotechnological applications.

Development of High-Throughput Screening Assays for this compound and its Derivatives in Research

High-throughput screening (HTS) assays are critical for rapidly evaluating large numbers of compounds or for efficiently analyzing samples in research settings. The development of such assays for this compound and its derivatives aims to accelerate the discovery of new biologically active compounds or to optimize production processes.

Assay Design: HTS assays typically involve miniaturized reaction volumes and automated detection systems. For this compound, these could include assays that measure its concentration directly (e.g., using LC-MS/MS) or indirectly through enzyme activity related to its biosynthesis or degradation nih.govksu.edu.sathermofisher.com.

Applications: HTS can be used to screen plant extracts for the presence of this compound, to identify enzymes involved in its metabolic pathway, or to evaluate libraries of synthesized derivatives for potential pharmacological activity. While specific HTS assays for this compound itself are not extensively detailed in the provided snippets, the general principles of developing assays for natural products and their related enzymes apply. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often integrated into HTS workflows due to their sensitivity and specificity for identifying and quantifying compounds in complex matrices eurofins.infrontiersin.orgjove.comresearchgate.nettu-dortmund.dedokumen.pubjove.com.

Sample Preparation Strategies for Diverse Research Matrices (e.g., Plant Extracts, Enzyme Reaction Mixtures)

Effective sample preparation is paramount for the accurate and sensitive analysis of this compound, especially when dealing with complex biological matrices. The goal is to extract the analyte efficiently, remove interfering substances, and concentrate the sample if necessary.

Plant Extracts: For analyzing this compound in plant materials, common methods involve extraction using acidified solvents (e.g., ethanol (B145695) with HCl) to efficiently recover alkaloids jmp.irfrontiersin.orgtu-dortmund.describd.com. Following initial extraction, steps like liquid-liquid extraction or solid-phase extraction (SPE) are often employed to isolate and purify the tropane alkaloids from other plant metabolites researchgate.netdokumen.pub. For instance, adjusting the pH to alkaline conditions (pH 10-11) and extracting with an organic solvent like chloroform (B151607) is a typical strategy for obtaining free alkaloids from aqueous plant extracts frontiersin.org.

Enzyme Reaction Mixtures: In studies involving enzymes related to this compound biosynthesis or metabolism, sample preparation must preserve enzymatic activity and isolate the products. This often involves quenching the reaction at specific time points, followed by extraction and purification steps compatible with downstream analytical methods like LC-MS/MS or NMR nih.govksu.edu.sathermofisher.com. The choice of solvent and extraction method depends on the polarity of the analytes and the nature of the reaction mixture.

The selection of appropriate sample preparation techniques is crucial for ensuring the integrity of this compound and achieving reliable analytical results.

Biotechnological and Synthetic Biology Approaches for Norhyoscyamine Research and Production

Biotransformation of Precursors into Norhyoscyamine Using Isolated Enzymes or Microbial Systems

The conversion of precursor molecules into this compound can be achieved through biotransformation processes, utilizing either isolated enzymes or whole microbial systems. Research into the biosynthesis of tropane (B1204802) alkaloids has identified key enzymatic steps, and these can be leveraged for the specific production of this compound.

A significant step in the conversion of hyoscyamine (B1674123) to this compound involves a specific enzymatic modification. Studies have identified a cytochrome P450 enzyme as being responsible for converting hyoscyamine into this compound nih.govreferencecitationanalysis.com. This enzymatic activity is crucial for generating this compound from its more abundant precursor, hyoscyamine. For instance, the expression of human cytochrome P450 2D6 (HsCYP2D6) in engineered yeast strains has demonstrated an improvement in this compound production, increasing it from ≤5 µg/L to 18 µg/L pnas.org. This highlights the potential of using specific enzymes within microbial hosts to perform targeted biotransformations.

Furthermore, research into the broader tropane alkaloid pathway suggests that phenylalanine serves as a precursor for the entire scaffold, with evidence indicating its incorporation into this compound when supplied to plant cell cultures researchgate.net. While direct microbial biotransformation of simpler precursors specifically to this compound is an area of ongoing development, the established pathways for hyoscyamine production in microbial hosts provide a foundation for engineering these biotransformations.

Table 1: Key Enzymes in Tropane Alkaloid Biosynthesis Relevant to this compound Production

| Enzyme Name / Type | Source Organism (or Host) | Primary Role in TA Biosynthesis | Specific Role in this compound Production | Citation(s) |

| Cytochrome P450 (e.g., HsCYP2D6) | Datura stramonium, Human (expressed in yeast) | Hydroxylation, modification of alkaloids | Converts hyoscyamine to this compound | nih.govreferencecitationanalysis.compnas.org |

| Hyoscyamine dehydrogenase | Datura stramonium | Converts hyoscyamine aldehyde to hyoscyamine | Involved in the production of hyoscyamine, the direct precursor to this compound | acs.org |

| Littorine (B1216117) mutase | Atropa belladonna | Isomerizes littorine | Part of the pathway leading to hyoscyamine, the precursor for this compound | pnas.orgresearchgate.net |

Synthetic Biology Frameworks for Rational Design and Construction of this compound Production Pathways

Synthetic biology offers a powerful framework for the rational design and construction of metabolic pathways in microbial hosts, enabling the de novo production of complex natural products like tropane alkaloids, including this compound. This approach involves assembling the necessary enzymatic machinery within a suitable host organism, such as Saccharomyces cerevisiae (yeast), to synthesize target compounds from simple carbon sources.

Significant progress has been made in engineering yeast for the production of hyoscyamine and scopolamine (B1681570), pathways that involve more than 20 enzymes and multiple cellular compartments acs.organtheia.bio. These engineered pathways are often divided into modules, with specific enzymes localized to different cellular compartments (e.g., mitochondria, peroxisomes, ER, vacuole, cytosol) to mimic plant biosynthesis pnas.orgnih.gov. Key enzymes identified in these pathways include littorine synthase, littorine mutase, and hyoscyamine dehydrogenase pnas.orgacs.org.

To specifically enhance this compound production within these frameworks, the introduction and expression of enzymes like HsCYP2D6, which catalyzes the conversion of hyoscyamine to this compound, are critical pnas.org. Research has shown that by incorporating such specific enzymatic steps and optimizing cellular transport mechanisms, yields of target compounds can be significantly improved. For instance, engineered yeast strains have achieved hyoscyamine yields of up to 480 µg/L and scopolamine yields of 172 µg/L pnas.org. In parallel, the same study reported a this compound yield of 18 µg/L through the expression of HsCYP2D6 in an engineered yeast platform pnas.org.

The development of computational tools, such as ATLASx for biosynthetic pathway expansion and BridgIT for enzyme prediction, further aids in the rational design of these complex pathways and the discovery of novel enzymes or variants pnas.orgnih.gov. These synthetic biology frameworks not only aim to increase the production of known compounds but also provide a platform for generating novel derivatives and analogs, thereby expanding the chemical diversity accessible through microbial fermentation.

Future Directions and Emerging Research Avenues for Norhyoscyamine

Unexplored Plant Resources and Biodiversity for Norhyoscyamine Discovery

This compound has been identified in several species of the Solanaceae family, often co-occurring with hyoscyamine (B1674123). scispace.com However, the vast biodiversity of the plant kingdom remains a largely untapped reservoir for the discovery of novel sources of this compound and related tropane (B1204802) alkaloids. The scattered distribution of tropane alkaloids among angiosperms suggests that their biosynthesis may have evolved independently in different plant orders, hinting at a broader and more diverse natural occurrence than currently documented. mdpi.com

Future research should focus on a systematic bioprospecting approach, targeting plant families known to produce other types of alkaloids or those that are phylogenetically related to known tropane alkaloid producers. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), can facilitate the high-throughput screening of plant extracts for the presence of this compound.

Table 1: Plant Families with Potential for this compound Discovery

| Plant Family | Rationale for Exploration | Known Tropane Alkaloid Producers |

| Erythroxylaceae | Known producers of other tropane alkaloids like cocaine. nih.gov | Erythroxylum species nih.gov |

| Convolvulaceae | Contains species that produce tropane alkaloids. pnas.org | Convolvulus, Ipomoea species researchgate.net |

| Brassicaceae | Some species are known to produce tropane alkaloids. nih.gov | Not extensively studied for this compound. |

| Euphorbiaceae | A diverse family with a wide range of secondary metabolites. nih.gov | Limited reports of tropane alkaloids. |

| Rhizophoraceae | Contains species that produce tropane alkaloids. pnas.org | Limited reports of tropane alkaloids. |

Elucidation of Unidentified Enzymes and Regulatory Elements in this compound Metabolism

While the core biosynthetic pathway leading to tropane alkaloids like hyoscyamine and scopolamine (B1681570) has been largely elucidated, specific enzymatic steps and regulatory networks, particularly those differentiating this compound from hyoscyamine metabolism, remain to be fully characterized. rsc.org The N-demethylation of hyoscyamine to this compound, or the direct utilization of a demethylated precursor, involves enzymes that are yet to be definitively identified and characterized in many species.

Future research should aim to identify and functionally characterize the enzymes responsible for the biosynthesis and conversion of this compound. This includes identifying potential N-demethylases or alternative synthases. Understanding the regulatory elements, such as transcription factors and signaling molecules (e.g., methyl jasmonate), that control the expression of genes in the this compound pathway is also crucial for a complete picture of its metabolism. nih.gov

Table 2: Key Research Questions Regarding this compound Metabolism

| Research Question | Potential Approach | Significance |

| What enzyme(s) catalyze the N-demethylation of hyoscyamine to this compound? | Enzyme assays with plant protein extracts, gene expression analysis (transcriptomics), and functional characterization of candidate genes. | Understanding the final steps of this compound biosynthesis. |

| Is this compound synthesized from a demethylated precursor, bypassing hyoscyamine? | Isotopic labeling studies and metabolic flux analysis. | Revealing alternative biosynthetic routes. |

| What are the key regulatory factors controlling this compound accumulation? | Identification of transcription factors that bind to the promoters of biosynthetic genes, and analysis of their response to elicitors. | Enabling metabolic engineering strategies to enhance this compound production. |

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics, Single-Cell Genomics) to this compound Pathways

The application of advanced "omics" technologies offers a powerful, systems-level approach to unraveling the complexities of this compound biosynthesis and regulation. mdpi.com These technologies can provide a comprehensive snapshot of the molecules and processes within a plant at a specific moment in time.

Metabolomics: Untargeted and targeted metabolomic analyses can be used to create detailed profiles of the alkaloid content in different plant tissues and under various conditions. This can help identify novel tropane alkaloids and understand the metabolic network in which this compound is embedded. nih.gov

Proteomics: By identifying and quantifying the proteins present in a sample, proteomics can help pinpoint the enzymes involved in the this compound biosynthetic pathway. mdpi.com

Single-Cell Genomics and Transcriptomics: These revolutionary techniques allow for the analysis of gene expression at the level of individual cells. biorxiv.org This is particularly important for understanding the specialized cell types involved in the biosynthesis and accumulation of alkaloids, which can be highly compartmentalized within the plant. semanticscholar.orgmpg.de

The integration of these multi-omics datasets will provide a holistic view of the this compound pathway, from the genes that encode the biosynthetic enzymes to the final accumulation of the compound. frontiersin.org

Development of this compound Analogs and Derivatives as Biochemical Probes and Research Tools

The chemical structure of this compound, with its secondary amine, provides a reactive handle for the synthesis of a variety of analogs and derivatives. These synthetic compounds can serve as invaluable tools for biochemical and pharmacological research.

Future efforts in this area could focus on:

Fluorescently Labeled Probes: Attaching a fluorescent tag to this compound would allow for the visualization of its localization within cells and tissues, providing insights into its transport and storage mechanisms.

Affinity-Based Probes: By immobilizing this compound or its derivatives on a solid support, researchers can perform affinity chromatography experiments to identify and isolate proteins that bind to it, such as receptors or enzymes.

Photoaffinity Labels: These probes can be used to covalently label binding partners upon exposure to light, allowing for the identification of specific protein targets in complex biological systems.

The synthesis and application of these chemical tools will be instrumental in elucidating the molecular mechanisms of action of this compound and identifying its cellular targets.

Integration of Computational Chemistry and Machine Learning in this compound Research

Computational chemistry and machine learning are rapidly emerging as powerful tools in natural product research. nih.govuic.eduelectropages.com These in silico approaches can accelerate the discovery and development process in several ways.

Target Prediction: Machine learning algorithms can be trained on large datasets of known drug-target interactions to predict the potential biological targets of this compound. alliedacademies.org This can help to prioritize experimental validation and guide research into its pharmacological effects.

Enzyme Engineering: Computational modeling can be used to understand the structure and function of biosynthetic enzymes. nih.gov This knowledge can then be used to engineer these enzymes for improved activity, stability, or to produce novel this compound derivatives. digitellinc.com For instance, molecular docking simulations can predict how different substrates will bind to an enzyme's active site, guiding site-directed mutagenesis experiments. acs.org

Pathway Elucidation: Machine learning can be used to analyze large omics datasets to identify patterns and correlations that might not be apparent through traditional analysis methods. mdpi.com This can help to identify new genes and metabolites involved in the this compound biosynthetic pathway.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and distinguishing Norhyoscyamine from structurally related tropane alkaloids?

- Methodological Answer : this compound can be identified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), which differentiates it based on molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy is critical for resolving stereochemical differences, particularly the (1R,3R,5S)-8-azabicyclo[3.2.1]oct-3-yl ester configuration . Calibration with certified reference standards (e.g., Hyoscyamine Impurity E) ensures specificity, and retention time alignment in chromatograms aids in distinguishing it from hyoscyamine or atropine .

Q. How can researchers quantify this compound in plant extracts while minimizing interference from co-occurring alkaloids?

- Methodological Answer : Use acid-base extraction followed by solid-phase extraction (SPE) to isolate tropane alkaloids. Quantify via ultra-violet (UV) spectrophotometry at 210–220 nm, validated against a calibration curve of pure this compound. Cross-validate results with gas chromatography (GC-MS) to confirm specificity, especially in complex matrices like Datura or Mandragora species. Method validation should include recovery rates (≥80%), limit of detection (LOD < 0.1 µg/mL), and precision (RSD < 5%) .

Q. What are the foundational steps for isolating this compound from plant material in a laboratory setting?

- Methodological Answer : Begin with lyophilized plant tissue homogenized in 0.1M HCl. After centrifugation, adjust the supernatant to pH 9–10 with ammonia to precipitate alkaloids. Re-dissolve in chloroform and purify via column chromatography using silica gel and a gradient elution of chloroform:methanol (9:1 to 7:3). Monitor fractions via thin-layer chromatography (TLC) with Dragendorff’s reagent staining. Confirm purity via melting point analysis (e.g., hydrochloride salt, m.p. 207°C) and optical rotation ([α]D +15°) .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway for this compound to improve yield and stereochemical purity?

- Methodological Answer : Employ a stereoselective synthesis starting from tropine and (S)-tropic acid. Use N-methylation inhibitors to prevent unintended conversion to hyoscyamine. Monitor racemization risks via pH control (optimal pH 6–7) and low-temperature reaction conditions. Characterize intermediates via chiral HPLC and optimize catalytic asymmetric esterification using lipases or organocatalysts. Yield improvements (>70%) can be achieved by iterative Design of Experiments (DoE) models, varying solvent polarity and catalyst loading .

Q. What experimental strategies resolve contradictions in reported pharmacological activity data for this compound?

- Methodological Answer : Conduct comparative in vitro assays (e.g., muscarinic receptor binding) using standardized this compound batches to eliminate variability from impure samples. Validate receptor affinity via competitive radioligand binding assays with atropine as a control. For in vivo discrepancies, use knockout animal models to isolate this compound-specific effects from metabolic byproducts like nortropine. Cross-reference findings with structural analogs (e.g., noratropine) to identify structure-activity relationships (SAR) .

Q. How does the stereochemical configuration of this compound influence its stability and degradation profile under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH) on enantiomerically pure this compound. Monitor degradation via LC-MS for racemization products (e.g., noratropine) and hydrolysis byproducts (tropic acid, nortropine). Use Arrhenius modeling to predict shelf life and identify degradation pathways. Stabilization strategies include lyophilization with cryoprotectants (e.g., trehalose) and storage in amber vials under nitrogen atmosphere to prevent photolytic and oxidative breakdown .

Q. What methodologies are recommended for investigating this compound’s metabolic pathways in mammalian systems?

- Methodological Answer : Administer isotopically labeled this compound (e.g., ¹⁴C or deuterated forms) to rodent models. Collect plasma, urine, and bile samples at timed intervals. Identify metabolites via high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with synthetic standards. Use hepatic microsome assays to characterize cytochrome P450 isoforms involved in N-demethylation or hydroxylation. Quantify urinary tropic acid as a biomarker of hydrolysis .

Methodological Frameworks for Addressing Research Gaps

Q. How to design a study investigating this compound’s interaction with non-muscarinic targets (e.g., ion channels or neurotransmitter transporters)?

- Methodological Answer : Use a multi-omics approach:

- Transcriptomics : RNA-seq of neuronal cells treated with this compound to identify differentially expressed genes.

- Proteomics : Affinity purification coupled with MS to map protein interactors.

- Electrophysiology : Patch-clamp assays on recombinant channels (e.g., Kv7.2) to assess modulation.

Validate findings with siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) to calculate EC₅₀ values. Use non-linear regression with bootstrapping (1,000 iterations) to estimate confidence intervals. For multi-organ toxicity, apply multivariate analysis (e.g., PCA) to identify correlated endpoints. Report results with standardized effect sizes (Cohen’s d) to facilitate meta-analyses .

Key Data from Literature

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₁NO₃ | |

| CAS Number | 80156-62-1 | |

| Melting Point (HCl salt) | 207°C | |

| Hydrolysis Products | Tropic acid + Nortropine | |

| Synthetic Yield (Optimal) | 72% (via asymmetric esterification) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.